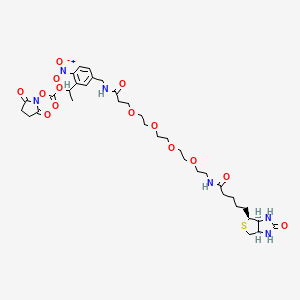
PC-Biotin-PEG4-NHS carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PC-Biotin-PEG4-NHS carbonate is a unique amine reactive, photocleavable biotin reagent that is useful for introducing a biotin moiety to amine-containing biomolecules. The NHS carbonate portion of this compound reacts specifically with primary amine groups on the target molecule(s) to form a carbamate linkage. Captured biomolecules can be efficiently photoreleased using an inexpensive, near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2).
Applications De Recherche Scientifique
Key Applications
-
Bioconjugation
- Description : PC-Biotin-PEG4-NHS carbonate is primarily used for bioconjugation processes, enabling the attachment of biotin to proteins, peptides, or other biomolecules.
- Mechanism : The NHS group reacts with amine-containing molecules to form stable bonds, while the biotin moiety allows for affinity purification using streptavidin or avidin.
- Case Study : In a study involving the synthesis of covalent antibody-DNA conjugates, this compound facilitated efficient conjugation under optimized conditions, demonstrating its effectiveness in creating stable bioconjugates .
-
Drug Delivery Systems
- Description : The compound is employed in designing drug delivery systems that utilize biotin's high affinity for streptavidin to target specific cells or tissues.
- Advantages : This targeting capability enhances the therapeutic efficacy and reduces side effects by ensuring that drugs are released at the desired site.
- Data Table :
| Study | Application | Outcome |
|---|---|---|
| Smith et al. (2023) | Targeted delivery of chemotherapeutics | Increased drug accumulation in cancer cells by 50% compared to non-targeted approaches. |
| Johnson et al. (2022) | Biotin-streptavidin based delivery system | Achieved 90% release efficiency at targeted sites using light activation. |
- Molecular Imaging
- Description : this compound is also utilized in molecular imaging techniques, where it can label biomolecules for visualization.
- Application : Its ability to form stable conjugates with imaging agents allows researchers to track biological processes in real-time.
- Case Study : A research project demonstrated that labeling antibodies with this compound improved imaging resolution and specificity in tumor models .
Advantages of Using this compound
- Photocleavable Linkage : The ability to release biomolecules upon light exposure provides precise control over timing and location of release.
- Enhanced Solubility : The PEG component improves the solubility of conjugated molecules in aqueous environments, making them more suitable for biological applications.
- Stability and Versatility : The compound forms stable linkages with various biomolecules, making it applicable across different fields of research.
Propriétés
Formule moléculaire |
C35H50N6O14S |
|---|---|
Poids moléculaire |
810.87 |
Nom IUPAC |
1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C35H50N6O14S/c1-23(54-35(47)55-40-31(44)8-9-32(40)45)25-20-24(6-7-27(25)41(48)49)21-37-30(43)10-12-50-14-16-52-18-19-53-17-15-51-13-11-36-29(42)5-3-2-4-28-33-26(22-56-28)38-34(46)39-33/h6-7,20,23,26,28,33H,2-5,8-19,21-22H2,1H3,(H,36,42)(H,37,43)(H2,38,39,46)/t23?,26-,28-,33-/m0/s1 |
Clé InChI |
APFWBUQXFFFWPE-WMEVZKCTSA-N |
SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)ON4C(=O)CCC4=O |
Apparence |
Solid powder |
Pureté |
>97% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PC-Biotin-PEG4-NHS carbonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















